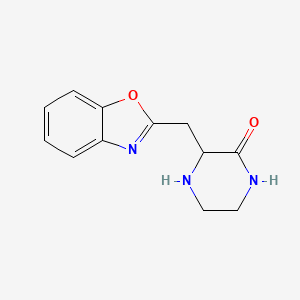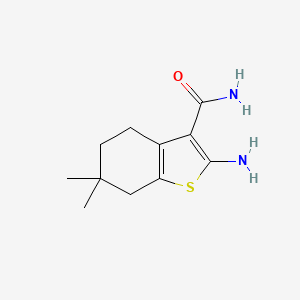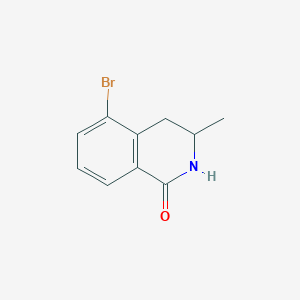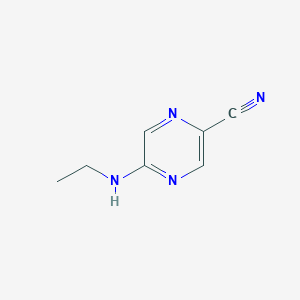![molecular formula C7H8BrN5 B1374238 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole CAS No. 1464837-83-9](/img/structure/B1374238.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole
Descripción general
Descripción
“5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” is a compound that contains a pyrazole and a triazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” is characterized by the presence of a pyrazole and a triazole ring. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Aplicaciones Científicas De Investigación
Antibacterial Applications
The compound’s structure suggests potential for use in antibacterial treatments. Imidazole derivatives, which share a similar core structure, have been reported to exhibit significant antibacterial activity. The presence of a 1,2,4-triazole ring, often found in pharmacologically active compounds, could enhance this property .
Antimycobacterial Activity
Synthetic routes involving imidazole compounds have led to the development of molecules with antimycobacterial properties. Given the structural similarity, “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” could be explored for activity against Mycobacterium tuberculosis , the causative agent of tuberculosis .
Anti-inflammatory Properties
Imidazole and triazole derivatives are known to possess anti-inflammatory properties. This compound, with its unique substitution pattern, may offer a novel approach to inflammation treatment, potentially leading to the development of new anti-inflammatory drugs .
Antitumor Applications
The bromo-substituted pyrazole moiety in the compound’s structure is of interest in antitumor research. It could be investigated for its efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells .
Antidiabetic Potential
Compounds containing the imidazole ring have shown antidiabetic activity. The structural features of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” make it a candidate for the synthesis of new antidiabetic agents, which could be explored through in vitro and in vivo studies .
Antiviral Research
The triazole and pyrazole components are often seen in compounds with antiviral properties. This compound could be part of a study to develop new antiviral drugs, especially in the context of emerging viral infections .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds have been evaluated for their antileishmanial and antimalarial activities. Given the structural components of this compound, it could be a strong candidate for the development of treatments against diseases like leishmaniasis and malaria .
Chemical Synthesis and Drug Development
The bromo and pyrazole groups present in the compound make it a valuable starting material in the synthesis of various biologically active compounds. It could be used to create inhibitors and other pharmacologically relevant molecules .
Direcciones Futuras
The future directions for the study of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” could involve further exploration of its synthesis methods, chemical reactions, and pharmacological properties. Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially be a valuable target for future research .
Mecanismo De Acción
Target of Action
Similar compounds with pyrazole and triazole moieties have been known to interact with various biological targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Propiedades
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5/c1-12-7(9-5-11-12)4-13-3-6(8)2-10-13/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRBADZWAMVMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



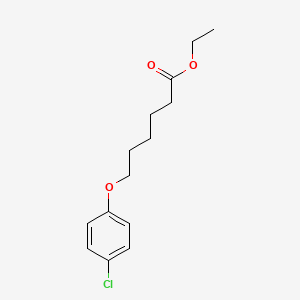


![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid](/img/structure/B1374163.png)
